PKCd (8-17)

Description

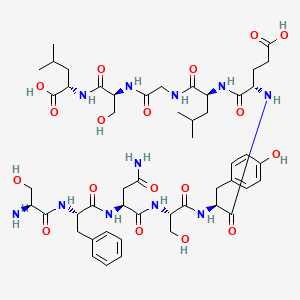

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is an 11-residue peptide with the sequence Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu. The sequence includes polar residues (Ser, Asn, Tyr, Glu) and hydrophobic residues (Phe, Leu), a combination often seen in peptides mediating cellular responses.

Propriétés

Formule moléculaire |

C50H73N11O18 |

|---|---|

Poids moléculaire |

1116.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H73N11O18/c1-25(2)16-32(43(71)53-21-40(67)54-37(23-63)48(76)60-36(50(78)79)17-26(3)4)57-44(72)31(14-15-41(68)69)55-45(73)34(19-28-10-12-29(65)13-11-28)58-49(77)38(24-64)61-47(75)35(20-39(52)66)59-46(74)33(56-42(70)30(51)22-62)18-27-8-6-5-7-9-27/h5-13,25-26,30-38,62-65H,14-24,51H2,1-4H3,(H2,52,66)(H,53,71)(H,54,67)(H,55,73)(H,56,70)(H,57,72)(H,58,77)(H,59,74)(H,60,76)(H,61,75)(H,68,69)(H,78,79)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

CCOGGRVMAGXQLQ-IWLMWFOOSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using oligonucleotide primers.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Applications De Recherche Scientifique

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH have diverse applications in scientific research:

Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Investigated for therapeutic applications, including as antimicrobial agents, cancer treatments, and vaccines.

Industry: Utilized in the development of biosensors, drug delivery systems, and cosmetic products.

Mécanisme D'action

The mechanism of action of peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH depends on their specific biological function. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. For example, they may activate signaling pathways, modulate enzyme activity, or alter gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The peptide shares structural motifs with several compounds in the evidence, enabling comparative analysis of sequence, function, and applications.

Table 1: Structural Comparison of Selected Peptides

Functional and Mechanistic Insights

Thrombin Receptor Agonists: The thrombin-mimetic peptide SFLLRNPNDKYEPF () shares the N-terminal Ser-Phe-Leu motif with the target peptide. This motif is critical for receptor activation, as seen in thrombin-mediated phospholipase D activation and calcium signaling . H-Ser-Phe-Leu-Leu-Arg-OH () is a truncated version of the thrombin agonist. Its shorter chain may limit sustained signaling compared to the target peptide’s 11 residues .

Amylin Fragments :

- The SER-ASN-ASN-PHE sequence in ’s amylin fragment highlights the role of Asn and Phe in amyloid formation, a feature absent in the target peptide’s Phe-Asn segment .

Structural Complexity :

- The 37-residue peptide in contains multiple Ser, Leu, and Glu residues, similar to the target peptide. However, its extended structure and inclusion of Trp and Arg suggest broader receptor interaction capabilities .

Activité Biologique

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is a peptide composed of a sequence of ten amino acids, with a terminal carboxylic acid group. The specific arrangement of these amino acids contributes to its unique properties and potential biological functions. Understanding the biological activity of this peptide is crucial for exploring its therapeutic applications and interactions with biological systems.

Structure and Composition

The sequence of H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH consists of the following amino acids:

| Position | Amino Acid |

|---|---|

| 1 | Serine (Ser) |

| 2 | Phenylalanine (Phe) |

| 3 | Asparagine (Asn) |

| 4 | Serine (Ser) |

| 5 | Tyrosine (Tyr) |

| 6 | Glutamic Acid (Glu) |

| 7 | Leucine (Leu) |

| 8 | Glycine (Gly) |

| 9 | Serine (Ser) |

| 10 | Leucine (Leu) |

This sequence is notable for the presence of hydrophilic and hydrophobic residues, which can influence its interaction with cellular membranes and proteins.

Biological Activities

Peptides like H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH may exhibit various biological activities, including:

- Antimicrobial Activity : Many peptides have been shown to possess antimicrobial properties, potentially serving as novel antibiotics.

- Antioxidant Effects : Peptides can act as antioxidants, reducing oxidative stress in cells.

- Antihypertensive Properties : Some peptides are known to inhibit angiotensin-converting enzyme (ACE), contributing to blood pressure regulation.

- Neuroprotective Effects : Certain sequences may protect neuronal cells from damage, which is significant in neurodegenerative diseases.

The biological activity of H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is likely mediated through specific interactions with receptors or enzymes. For instance, the presence of certain amino acids may enhance binding affinity to target proteins or influence conformational changes that activate or inhibit biological pathways.

Interaction Studies

Studies involving the binding affinities of this peptide with various biological targets are essential for evaluating its therapeutic potential. For example, research has shown that modifications in the peptide sequence can significantly alter its interaction with ACE, impacting its antihypertensive activity .

Case Studies

Research has demonstrated that peptides similar to H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH exhibit varying degrees of biological activity based on their amino acid composition and sequence. For example:

- A study on marine-derived peptides indicated that specific sequences could enhance ACE-inhibitory effects, suggesting that structural features are critical for activity .

- Another investigation highlighted how modifications in peptide structure could lead to increased antimicrobial potency against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.